2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(3-methoxyphenyl)acetamide
CAS No.: 946228-01-9
Cat. No.: VC11937889
Molecular Formula: C18H20N6O4S
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946228-01-9 |
|---|---|
| Molecular Formula | C18H20N6O4S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H20N6O4S/c1-23-18(20-21-22-23)29-11-13-8-15(25)16(28-3)9-24(13)10-17(26)19-12-5-4-6-14(7-12)27-2/h4-9H,10-11H2,1-3H3,(H,19,26) |
| Standard InChI Key | VWSMFZXECMXHIQ-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC |
| Canonical SMILES | CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The compound’s molecular formula, C₁₈H₂₀N₆O₄S, reflects a hybrid structure integrating:
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A pyridin-4-one ring (positions 2, 5-methoxy, and 4-oxo groups).
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A 1-methyl-1H-tetrazole-5-sulfanyl side chain at position 2.
Its molecular weight is 416.5 g/mol, calculated via PubChem’s computational tools .
Systematic Nomenclature and Stereochemistry
The IUPAC name, 2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide, systematically describes its connectivity. No stereocenters are present, as confirmed by its planar 2D structure .
Spectroscopic and Computational Identifiers
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves modular assembly of three key components:
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Pyridinone Core: Constructed via cyclization of β-keto esters or Knorr-type reactions.
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Tetrazole-Sulfanyl Linkage: Introduced via nucleophilic substitution between a tetrazole-thiol and a bromomethyl-pyridinone intermediate.
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Acetamide Arm: Attached through amide coupling between a carboxylic acid derivative and 3-methoxyaniline.
Reported Synthetic Protocols
While explicit details are scarce, analogous compounds (e.g., imidazole derivatives) suggest:
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Step 1: Formation of the pyridinone ring using malonate esters and ammonium acetate under reflux.
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Step 2: Sulfur alkylation using 1-methyl-1H-tetrazole-5-thiol and a bromomethyl intermediate in DMF with K₂CO₃.
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Step 3: Amide coupling via EDC/HOBt activation of the acetic acid derivative.
Yield Optimization: Solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) are critical for minimizing side reactions.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Calculated LogP: ~2.1 (moderate lipophilicity due to methoxy and tetrazole groups) .
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Aqueous Solubility: Estimated <1 mg/mL, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays.
Stability Profile
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pH Sensitivity: The acetamide and tetrazole groups may hydrolyze under strongly acidic/basic conditions.
Biological Activity and Mechanistic Hypotheses
Target Prediction
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Enzyme Inhibition: Structural analogs (e.g., kinase inhibitors) suggest potential activity against ATP-binding sites.
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Receptor Modulation: The tetrazole moiety may interact with zinc-dependent metalloenzymes or GPCRs.
Research Gaps and Future Directions
Priority Investigations
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Target Deconvolution: Proteomic profiling to identify binding partners.
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ADMET Studies: In vivo pharmacokinetics and toxicity screening.
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Structural Optimization: SAR studies to enhance potency and solubility.
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